2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The p-tolylthio group can be introduced through a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the thioether linkage, potentially leading to the formation of reduced triazole derivatives or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Reduced triazole derivatives, thiols, or amines.
Substitution: Halogenated derivatives, alkylated products, or sulfonylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities can be explored. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is not well-documented. based on the known activities of triazole derivatives, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with broad biological activities.
Fluconazole: A triazole antifungal agent used in medicine.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of the allyl and p-tolylthio groups can influence its reactivity and interactions with biological targets, setting it apart from other triazole derivatives.
Properties
CAS No. |
540774-98-9 |
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Molecular Formula |
C22H24N4OS2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4OS2/c1-4-13-26-20(14-28-19-11-7-17(3)8-12-19)24-25-22(26)29-15-21(27)23-18-9-5-16(2)6-10-18/h4-12H,1,13-15H2,2-3H3,(H,23,27) |
InChI Key |
NBSIVVAUZRZADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=CC=C(C=C3)C |
Origin of Product |
United States |
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